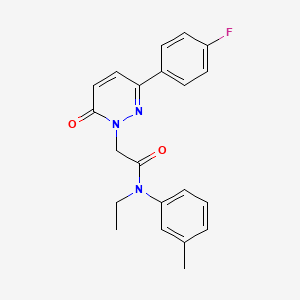
N-ethyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.
Acylation and Alkylation: The final steps involve the acylation of the pyridazinone core with an acyl chloride or anhydride, followed by alkylation with ethyl halides to introduce the N-ethyl and N-(m-tolyl) groups.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale batch or continuous flow processes, optimized for yield and purity. These methods may include:
Catalytic Hydrogenation: To reduce any intermediate nitro groups to amines.
Column Chromatography: For purification of the final product.
Recrystallization: To achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May yield alcohols or amines.
Substitution: May yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-ethyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide
- N-ethyl-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide
- N-ethyl-2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide
Uniqueness
The uniqueness of N-ethyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide lies in the presence of the 4-fluorophenyl group, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C21H20FN3O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-ethyl-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C21H20FN3O2/c1-3-24(18-6-4-5-15(2)13-18)21(27)14-25-20(26)12-11-19(23-25)16-7-9-17(22)10-8-16/h4-13H,3,14H2,1-2H3 |
InChI Key |
HIHSGXQUHKADGE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















